molecular formula C8H8N2OS B1470180 [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine CAS No. 1500301-05-2

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine

Cat. No. B1470180
CAS RN: 1500301-05-2
M. Wt: 180.23 g/mol
InChI Key: KSCWMIBSGBFCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine, also known as 5-TOM, is an organic small molecule compound with a wide range of scientific applications. It has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. 5-TOM has been found to have several biochemical and physiological effects, and has been used in laboratory experiments as a model compound to study the effects of various environmental factors on the activity of enzymes and other proteins.

Scientific Research Applications

Receptor Targeting and Drug Development

5-Hydroxytryptamine1A (5-HT(1A)) receptors are significant in the pathophysiology and treatment of anxiety and depression. Research has identified compounds with potential applications in treating these disorders by targeting these receptors. For instance, DU 125530, a compound with selective antagonistic properties on the 5-HT(1A) receptor, showed promising results in human brain occupancy studies. This compound and others like it could be instrumental in developing novel therapeutic approaches for mood and anxiety disorders. The occupancy of these receptors was observed to be dose-dependent and well-tolerated, indicating potential for clinical use with minimal side effects (Rabiner et al., 2002).

Neuroimaging and Receptor Mapping

The development and validation of novel neuroimaging ligands for receptor mapping in the human brain have been a crucial area of research. Compounds such as [18F]MPPF and other derivatives have been explored for their potential in mapping 5-HT1A receptors. These studies are vital for understanding the distribution and function of these receptors in various psychiatric and neurodegenerative disorders. The ability to quantitatively analyze receptor distribution in the living human brain opens up possibilities for diagnosing and monitoring these disorders and evaluating the efficacy of therapeutic interventions (Passchier et al., 2000).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with lysyl oxidase, a copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . The interaction between this compound and lysyl oxidase involves binding to the enzyme’s active site, inhibiting its activity and preventing the cross-linking of collagen and elastin. This inhibition can have significant implications for tissue remodeling and cancer metastasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the activity of lysyl oxidase, leading to reduced collagen cross-linking and altered extracellular matrix composition . This can affect cell adhesion, migration, and proliferation, which are critical processes in tissue development and cancer progression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of lysyl oxidase, inhibiting its catalytic activity and preventing the formation of cross-links between collagen and elastin . Additionally, this compound may influence gene expression by modulating signaling pathways that regulate the transcription of genes involved in extracellular matrix remodeling and cell adhesion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results. Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy in long-term experiments. Additionally, long-term exposure to this compound has been associated with sustained inhibition of lysyl oxidase activity and persistent changes in extracellular matrix composition.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits lysyl oxidase activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including tissue damage and impaired cellular function. Threshold effects have been observed, where a specific dosage range is required to achieve optimal inhibition of lysyl oxidase activity without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily by liver enzymes, which convert it into inactive metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to proteins and its ability to penetrate cell membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with lysyl oxidase and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its activity and interactions with other biomolecules.

properties

IUPAC Name

(5-thiophen-3-yl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-3-7-8(11-5-10-7)6-1-2-12-4-6/h1-2,4-5H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCWMIBSGBFCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(N=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
Reactant of Route 2
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
Reactant of Route 5
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.